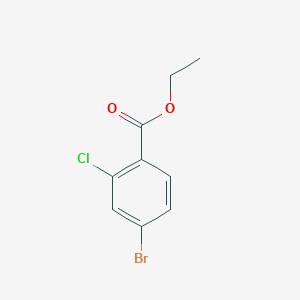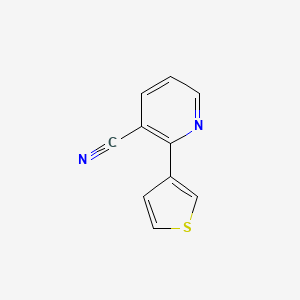
2-(Thiophen-3-yl)nicotinonitrile
Descripción general
Descripción
2-(Thiophen-3-yl)nicotinonitrile (TN) is a compound belonging to the class of heterocyclic organic compounds. The compound consists of thiophene and nicotinonitrile moieties and is also known as 3-cyano-2-(3-thienyl) nicotinic acid. It has a molecular formula of C10H6N2S and a molecular weight of 186.23 .
Synthesis Analysis
The synthesis of 2-(Thiophen-3-yl)nicotinonitrile and its derivatives has been reported in several studies. For instance, a study by Ibrahim et al. described the synthesis of new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . Another study reported the synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-3-yl)nicotinonitrile consists of thiophene and nicotinonitrile moieties. The compound has a molecular formula of C10H6N2S .Chemical Reactions Analysis
The chemical reactions involving 2-(Thiophen-3-yl)nicotinonitrile have been reported in several studies. For instance, a study reported the synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity . Another study reported the synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors .Aplicaciones Científicas De Investigación
Anticancer Agents
Thiophene derivatives have been used in the synthesis of anticancer agents due to their ability to interact with biological targets . Given the structural similarity, “2-(Thiophen-3-yl)nicotinonitrile” could potentially be explored for its anticancer properties.
Anti-Atherosclerotic Agents
Similar to other thiophene compounds, “2-(Thiophen-3-yl)nicotinonitrile” may be used in developing anti-atherosclerotic agents .
Metal Complexing Agents
Thiophene derivatives act as metal complexing agents, which could make “2-(Thiophen-3-yl)nicotinonitrile” useful in coordination chemistry for creating metal complexes with potential applications in catalysis or materials science .
Insecticides Development
The compound might be involved in the development of insecticides, leveraging the biological activity of thiophene derivatives .
Apoptosis Inducers
Cytoskeleton Interaction
Biochemical Reagent
Therapeutic Properties
Nicotinonitriles possess important biological, therapeutic, and medicinal properties, indicating that “2-(Thiophen-3-yl)nicotinonitrile” may have applications in drug development .
Safety and Hazards
Direcciones Futuras
The future directions for the research on 2-(Thiophen-3-yl)nicotinonitrile could involve exploring its potential applications in scientific research and industry. Additionally, the development of new therapeutic possibilities for indole derivatives, which are structurally similar to 2-(Thiophen-3-yl)nicotinonitrile, could also be a potential future direction .
Mecanismo De Acción
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
The exact mode of action of 2-(Thiophen-3-yl)nicotinonitrile is currently unknown. Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-3-yl)nicotinonitrile may influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it is likely that 2-(Thiophen-3-yl)nicotinonitrile has significant molecular and cellular effects.
Propiedades
IUPAC Name |
2-thiophen-3-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILXKHBTORMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594772 | |
| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)nicotinonitrile | |
CAS RN |
870065-06-8 | |
| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

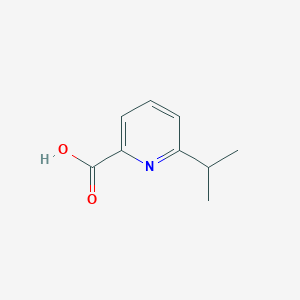

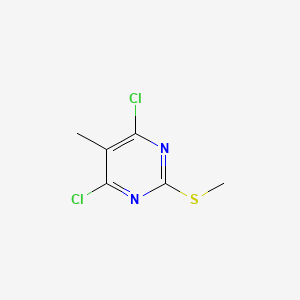
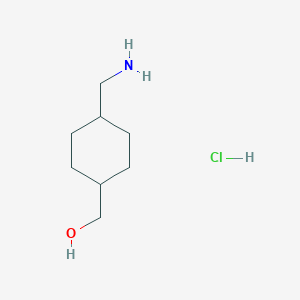
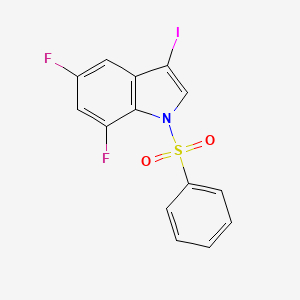
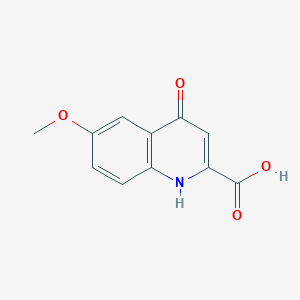
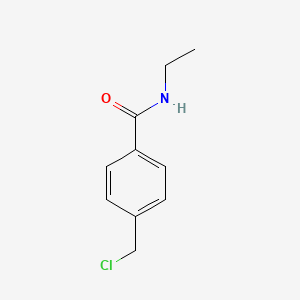
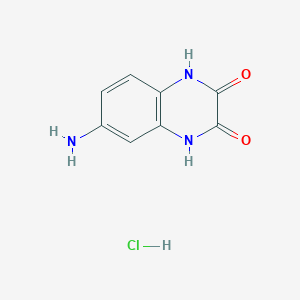
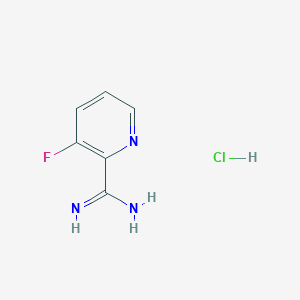
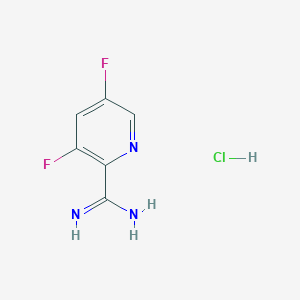

![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)

